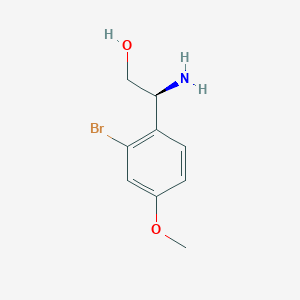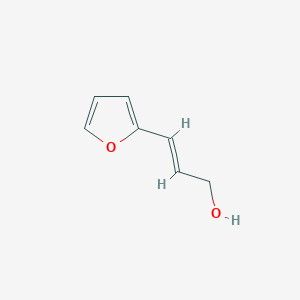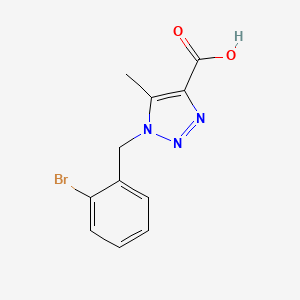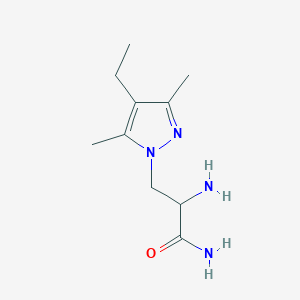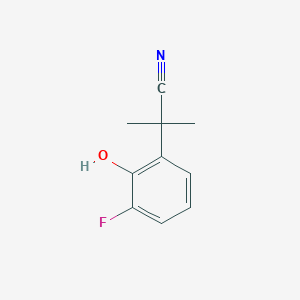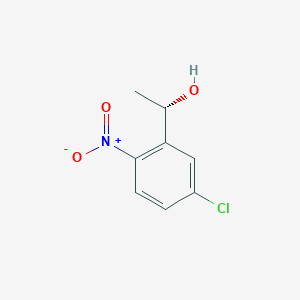
(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry denoted by the (S) configuration This compound is characterized by the presence of a chloro group and a nitro group on a phenyl ring, along with an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 5-chlorophenyl, undergoes nitration to introduce the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (S)-enantiomer.
Alcohol Formation: Finally, the amine is converted to the ethan-1-ol moiety through a series of reactions involving protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The ethan-1-ol moiety may also play a role in its solubility and bioavailability.
類似化合物との比較
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(5-Chloro-2-nitrophenyl)ethan-1-one: Lacks the ethan-1-ol moiety.
5-Chloro-2-nitroaniline: Lacks the ethan-1-ol moiety and has an amine group instead.
Uniqueness: (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to its specific (S) configuration, which can influence its reactivity and interactions with other molecules. Its combination of chloro, nitro, and ethan-1-ol groups makes it a versatile compound for various applications.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
(1S)-1-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
InChIキー |
RYPXIBNSMBAQEU-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
正規SMILES |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


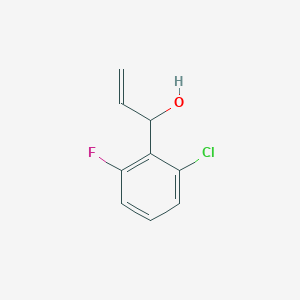
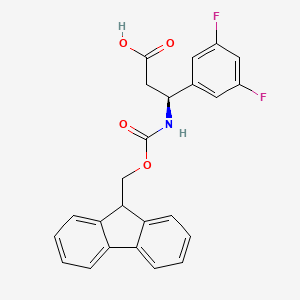
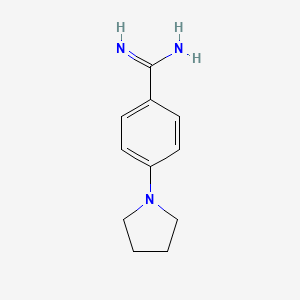
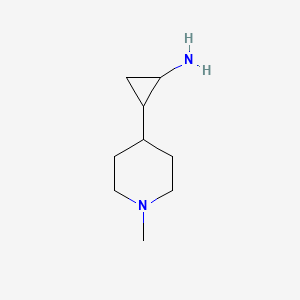

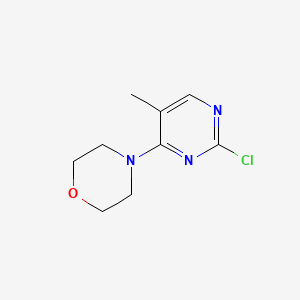

![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
